Benzyl glycolate

Description

BenchChem offers high-quality Benzyl glycolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl glycolate including the price, delivery time, and more detailed information at info@benchchem.com.

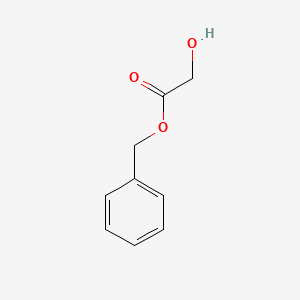

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340075 | |

| Record name | Benzyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80409-16-1, 30379-58-9 | |

| Record name | Benzyl (1)-glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Architecting Stability: A Comprehensive Technical Guide to Benzyl Glycolate in Advanced Drug Development

Introduction As a Senior Application Scientist navigating the complexities of modern drug delivery, I frequently encounter the challenge of balancing molecular stability with programmed lability. Benzyl glycolate (CAS: 30379-58-9) represents a masterclass in this balance. Featuring a benzyl moiety, an ester linkage, and a primary hydroxyl group, this versatile molecule serves as a critical building block for biodegradable polymers, oxidatively labile prodrugs, and targeted Antibody-Drug Conjugate (ADC) linkers. This whitepaper deconstructs the physicochemical properties, degradation kinetics, and self-validating experimental protocols essential for mastering benzyl glycolate in pharmaceutical synthesis.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of benzyl glycolate is non-negotiable for formulation scientists. The molecule exists as a clear, colorless to pale yellow liquid under standard conditions. Its structural dualism—combining a lipophilic benzyl group with a polar hydroxyl-ester domain—grants it unique solubility and reactivity profiles[1].

Table 1: Key Physicochemical Properties of Benzyl Glycolate

| Property | Value | Mechanistic Implication |

| CAS Number | 30379-58-9 | Universal identifier for procurement and regulatory filing. |

| Molecular Formula | C9H10O3 | Dictates a molecular weight of 166.17 g/mol [2]. |

| Density | 1.171 g/mL (at 25 °C) | Heavier than water; critical for biphasic reaction partitioning[3]. |

| Boiling Point | 136 °C at 14 mmHg | Requires reduced pressure for distillation to prevent thermal degradation[4]. |

| Flash Point | >113.00 °C | Safe for standard laboratory handling under closed-cup conditions[2]. |

| Functional Groups | Primary Hydroxyl, Benzyl Ester | Enables orthogonal functionalization (e.g., etherification vs. hydrolysis)[5]. |

Stability and Degradation Kinetics

The utility of benzyl glycolate in controlled drug release systems hinges on the predictable hydrolysis of its ester bond. In aqueous solutions, the primary degradation pathway is the cleavage of the ester linkage, yielding benzyl alcohol and glycolic acid[1].

Causality in Degradation: The hydrolysis is subject to both specific acid and specific base catalysis. Under acidic conditions (pH < 4), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under alkaline conditions (pH > 8), direct nucleophilic attack by hydroxide ions drives conventional acyl substitution[5]. Furthermore, the degradation rate is highly temperature-dependent, following the Arrhenius equation. Consequently, aqueous formulations must be buffered to near-neutral pH (typically pH 5.5–6.5) and stored at 2–8 °C to suppress hydrolytic velocity[1].

Fig 1. Mechanism of benzyl glycolate hydrolysis under pH extremes.

Strategic Applications in Drug Development

Benzyl glycolate is not merely a passive solvent; it is an active architectural component in advanced therapeutics.

-

Biodegradable Nanogels and Polyphosphazenes: By utilizing benzyl glycolate as a precursor, researchers synthesize polymeric phosphazenes with pendent glycolic acid ester side chains. These polymers exhibit tunable degradation rates, making them ideal for controlled drug release systems and photodynamic therapy (PDT) carriers[5]. The length of cross-linkers in degradable hydrogels can be precisely extended using benzyl glycolate, allowing scientists to dictate the biodegradation timeline in the presence of intracellular enzymes like glutathione[6].

-

Oxidatively Labile Prodrugs: In the design of tumor-targeted cytotoxins (e.g., camptothecin or pederin analogues), the glycolate ether acts as a robust protecting group during complex multistep syntheses. Through late-stage boronate incorporation, the stable ether is converted into an oxidatively labile prodrug that cleaves selectively in the hydrogen peroxide-rich tumor microenvironment, releasing the active drug while sparing healthy cells[7].

-

Antibody-Drug Conjugate (ADC) Linkers: Benzyl glycolate is employed in the synthesis of sophisticated peptide linkers, such as the cathepsin B-activatable Gly-Gly-Phe-Gly (GGFG) sequence. By reacting with peptide precursors, it helps form stable intermediates that eventually allow ADCs to release their cytotoxic payload specifically within the lysosomes of tumor cells[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed with built-in validation mechanisms. The following methodologies emphasize causality and mass balance.

Protocol A: Synthesis of Benzyl Glycolate via Azeotropic Fischer Esterification

Rationale: Direct esterification is an equilibrium reaction. To drive the reaction to >99% completion, we must continuously remove the water byproduct (Le Chatelier's principle). We utilize a solid perfluorosulfonic acid resin catalyst rather than liquid sulfuric acid to prevent side-product formation (e.g., benzyl ether) and to allow for simple mechanical catalyst recovery[1],[5].

-

Reagent Assembly: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 10 mol (760 g) of glycolic acid with a 3-fold molar excess (30 mol, 3.10 L) of anhydrous benzyl alcohol[1].

-

Solvent & Catalyst Addition: Add 3.5 L of benzene (or toluene for a greener alternative) as the azeotropic water-carrying agent, followed by 1000 g of perfluorosulfonic acid resin catalyst[1].

-

Azeotropic Reflux: Heat the mixture to reflux. As the esterification proceeds, water will co-distill with the solvent, condense, and phase-separate in the Dean-Stark trap.

-

Endpoint Validation: The reaction is deemed complete when the stoichiometric volume of water is collected in the trap, providing a real-time, visual validation of reaction progress.

-

Purification: Filter the mixture to recover the solid catalyst. Remove the solvent and excess benzyl alcohol under reduced pressure (vacuum distillation at 14 mmHg) to isolate the pure benzyl glycolate at 136 °C[4].

Protocol B: Stability-Indicating HPLC Assay for Kinetic Monitoring

Rationale: A reliable stability assay must not only track the disappearance of the parent compound but also quantify the appearance of its degradants. This ensures mass balance closure, validating that no hidden degradation pathways (e.g., oxidation to benzyl glyoxylate) are occurring undetected[1].

-

Sample Quenching: Aliquot 100 µL of the aqueous benzyl glycolate formulation and immediately dilute with 900 µL of cold mobile phase (4 °C) to halt hydrolysis.

-

Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column. Utilize a gradient elution starting with 95% Water (0.1% TFA) and 5% Acetonitrile, ramping to 95% Acetonitrile over 15 minutes. Causality: The highly polar glycolic acid elutes early in the aqueous phase, while the lipophilic benzyl alcohol and intact benzyl glycolate are retained and separated by the organic ramp.

-

Dual-Wavelength Detection: Monitor at 254 nm (optimal for the benzyl aromatic ring) and 210 nm (required to detect the aliphatic glycolic acid).

-

Mass Balance Calculation: Calculate the molar sum of benzyl glycolate, benzyl alcohol, and glycolic acid. A total molar recovery of 98-102% validates the assay's specificity.

Fig 2. Self-validating experimental workflow for benzyl glycolate synthesis and stability testing.

Conclusion

Benzyl glycolate is a cornerstone molecule in the architecture of modern therapeutics. By deeply understanding its physicochemical properties and the mechanistic drivers of its hydrolysis, drug development professionals can harness its reactivity to build sophisticated, stimuli-responsive drug delivery systems. The deployment of self-validating protocols—anchored in thermodynamic principles and mass balance—ensures that the integration of benzyl glycolate into pharmaceutical pipelines is both robust and reproducible.

References

-

Chemsrc. "BENZYL GLYCOLATE | CAS#:30379-58-9 | Chemsrc." Chemsrc.[Link]

-

ResearchGate. "Recent advances in drug carrier design in the field of photodynamic therapy (PDT)." ResearchGate.[Link]

-

National Institutes of Health (PMC). "Potent and Selective Oxidatively Labile Ether-Based Prodrugs through Late-Stage Boronate Incorporation." NIH.[Link]

- Google Patents. "WO2025130991A1 - Tumor microenvironment-activated drug conjugate and antibody-drug...

Sources

- 1. Benzyl glycolate | 30379-58-9 | Benchchem [benchchem.com]

- 2. BENZYL GLYCOLATE - Safety Data Sheet [chemicalbook.com]

- 3. BENZYL GLYCOLATE | CAS#:30379-58-9 | Chemsrc [chemsrc.com]

- 4. BENZYL GLYCOLATE | CAS: 30379-58-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Buy Benzyl glycolate | 30379-58-9 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Potent and Selective Oxidatively Labile Ether-Based Prodrugs through Late-Stage Boronate Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2025130991A1 - Tumor microenvironment-activated drug conjugate and antibody-drug conjugate - Google Patents [patents.google.com]

Benzyl Glycolate Solubility in Organic Solvents: A Technical Whitepaper

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Benzyl glycolate (CAS 30379-58-9) is a highly versatile organic ester formed via the esterification of benzyl alcohol and glycolic acid. With a molecular weight of 166.17 g/mol and a density of 1.17 g/mL, this colorless to pale yellow liquid serves as a critical intermediate in the synthesis of bioerodible phosphazene polymers, monosaccharide building blocks, and fine chemicals.

In pharmaceutical development and fine chemical synthesis, understanding the solubility profile of benzyl glycolate is paramount. This guide deconstructs the thermodynamic causality behind its complex solvation behavior, provides a self-validating experimental protocol for precise solubility determination, and maps its biological implications in drug formulation.

The Solvation Paradox: Structural Causality

Benzyl glycolate possesses a bifunctional architecture: a hydrophilic, hydrogen-bond-donating hydroxyl (-OH) group and a bulky, lipophilic benzyl ester moiety. This amphiphilic nature leads to a phenomenon we term the Solvation Paradox .

A review of chemical literature reveals seemingly contradictory solubility data. For instance,1 notes that benzyl glycolate is soluble in water and methanol but insoluble in ether or chloroform. Conversely, 2 reports it as sparingly soluble in chloroform and slightly soluble in methanol.

The Causality of Solvation: The root cause of these discrepancies lies in the molecule's propensity for dimerization . In non-polar solvents (e.g., diethyl ether) or weakly polar halogenated solvents (e.g., chloroform), the intermolecular hydrogen bonding between the hydroxyl groups of adjacent benzyl glycolate molecules is thermodynamically more favorable than solute-solvent interactions. This high self-association energy restricts solubility.

Conversely, in protic solvents (e.g., methanol) or highly polar aprotic solvents (e.g., DMF), the solvent molecules possess sufficient polarity and hydrogen-bonding capacity to disrupt these solute-solute dimers, enveloping the molecule in a stable solvation shell and leading to high solubility.

Thermodynamics of Solvation & Quantitative Data

To guide solvent selection for synthetic and analytical workflows, the table below synthesizes the thermodynamic mechanisms and qualitative/quantitative solubility limits of benzyl glycolate across standard solvent classes.

| Solvent | Polarity Index | Solvation Mechanism | Solubility Profile |

| Methanol | 5.1 | Strong H-bonding; rapid disruption of solute dimers. | Very Soluble (>50 mg/mL) |

| Dimethylformamide (DMF) | 6.4 | Strong dipole-dipole interaction; acts as H-bond acceptor. | Soluble (>30 mg/mL) |

| Chloroform | 4.1 | Weak dipole; insufficient to overcome solute self-association. | Sparingly Soluble (~2-5 mg/mL) |

| Diethyl Ether | 2.8 | Weak H-bond acceptor; highly non-polar environment. | Insoluble (<1 mg/mL) |

| Water | 10.2 | Strong H-bonding, but severely limited by the lipophilic benzyl ring. | Slightly Soluble (~2.62 mg/mL) |

Data synthesized from structural analogs and available literature from 3 and 4.

Standardized Experimental Protocol: Isothermal Saturation

To resolve literature discrepancies in your own laboratory, a self-validating isothermal saturation protocol is required. This method ensures that the measured concentration reflects true thermodynamic equilibrium rather than a kinetic artifact.

Step-by-Step Methodology

-

Solvent Preparation: Utilize anhydrous, HPLC-grade solvents. Degas the solvents via ultrasonication for 15 minutes to prevent oxidative degradation of the ester linkage during prolonged incubation.

-

Isothermal Saturation: Add an excess of benzyl glycolate (liquid) to 5.0 mL of the target solvent in a 10 mL sealed amber glass vial. Secure the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

-

Phase Separation: Transfer the suspension to a centrifuge tube pre-equilibrated to 25 °C. Centrifuge at 10,000 x g for 15 minutes. Causality note: Strict temperature control during centrifugation prevents the precipitation of the solute that occurs if the sample cools.

-

HPLC-UV Quantification: Dilute an aliquot of the clear supernatant in the mobile phase (e.g., Acetonitrile:Water 60:40). Analyze via HPLC using a C18 column and UV detection at λ = 254 nm (targeting the benzyl chromophore). Calculate concentration against a 5-point standard calibration curve (

). -

Self-Validating Equilibrium Check: Repeat the sampling and quantification at

hours. Validation Rule: If the concentration variance between 48h and 72h is

Step-by-step experimental workflow for isothermal solubility determination.

Biological Activity & Formulation Implications

Beyond its role as a synthetic building block, benzyl glycolate is not biologically inert. It has been documented to possess cell-maturation activity and acts as an immunomodulator. Specifically, benzyl glycolate interacts with Toll-like receptor 4 (TLR-4) expressed on the surface of macrophages and dendritic cells.

This interaction initiates a MyD88-dependent signaling cascade, leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines, including TNF-α and IL-1β (1).

Formulation Causality: When designing biological assays or drug delivery vehicles involving benzyl glycolate, the choice of organic co-solvent is critical. Solvents like DMSO or Methanol must be used at minimal concentrations (<1% v/v in final aqueous media) to ensure the solute remains dissolved without the solvent itself triggering cellular toxicity or artificially altering the TLR-4 signaling response.

TLR-4 signaling pathway activation by Benzyl Glycolate in innate immune cells.

References

Sources

Technical Guide: Spectral Interpretation of Benzyl Glycolate

Executive Summary

Benzyl glycolate (CAS: 30379-58-9), the benzyl ester of glycolic acid, serves as a critical intermediate in the synthesis of polyphosphazenes and monosaccharide building blocks.[1][2][3] Its structure—comprising a phenyl ring, a benzylic methylene, an ester linkage, and a primary alcohol—presents a unique spectroscopic profile.

This guide provides a definitive framework for the structural validation of benzyl glycolate. Unlike generic spectral lists, this document focuses on causality : why signals appear where they do and how to use specific peaks as diagnostic markers to rule out common impurities like benzyl alcohol or glycolic acid.

Part 1: Structural Analysis & Theoretical Basis

Before interpreting spectra, we must define the magnetic and vibrational environments of the molecule.

Molecular Formula:

Key Structural Moieties for Detection:

-

Benzylic Methylene (

): Highly deshielded due to the electronegative ester oxygen and the magnetic anisotropy of the aromatic ring. -

Glycolic Methylene (

): Unique chemical environment, flanked by a carbonyl and a hydroxyl group. -

Ester Carbonyl: The rigid linker defining the molecule's backbone.

Part 2: Infrared Spectroscopy (IR) – Functional Group Validation

IR spectroscopy is the first line of defense, primarily used here to confirm the ester formation and the presence of the free hydroxyl group.

Diagnostic Bands

| Frequency ( | Vibration Mode | Intensity | Interpretation |

| 3400–3450 | O-H Stretch | Broad, Medium | Diagnostic of the |

| 3030–3060 | C-H Stretch ( | Weak | Aromatic ring protons. |

| 2850–2950 | C-H Stretch ( | Weak/Medium | Methylene ( |

| 1735–1750 | C=O Stretch | Strong | Critical: Ester carbonyl. A shift <1700 indicates hydrolysis to acid. |

| 1180–1220 | C-O-C Stretch | Strong | Ester "fingerprint" vibration. |

| 690–750 | C-H Bend (oop) | Strong | Monosubstituted benzene ring (5 adjacent H). |

Technical Insight

A common impurity is Benzyl Alcohol . In the IR spectrum, benzyl alcohol lacks the intense carbonyl peak at ~1740

Part 3: Nuclear Magnetic Resonance (NMR) – The Structural Fingerprint

NMR provides the connectivity map. The crucial task is distinguishing the two methylene (

NMR Interpretation (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 7.30 – 7.40 | Multiplet | 5H | Aromatic Protons | Magnetic anisotropy of the benzene ring circulates electrons, deshielding these protons. |

| 5.23 | Singlet | 2H | Benzylic | Most Deshielded Aliphatic: Attached directly to the electronegative ester oxygen and the aromatic ring. |

| 4.21 | Singlet* | 2H | Glycolic | Deshielded by the adjacent carbonyl and hydroxyl, but less so than the benzylic protons attached to the ester oxygen. |

| ~2.5 - 3.0 | Broad Singlet | 1H | Hydroxyl (-OH) | Exchangeable proton. Shift varies with concentration and solvent dryness. |

Critical Protocol Note:

-

Coupling: In strictly anhydrous DMSO-

, the Glycolic

NMR Interpretation (100 MHz, )

| Shift ( | Carbon Type | Assignment |

| 173.5 | Quaternary (C=O) | Ester Carbonyl. |

| 135.0 | Quaternary (Ar-C) | Ipso-carbon of the phenyl ring. |

| 128.6 - 128.8 | CH (Ar) | Ortho/Meta/Para carbons. |

| 67.4 | Benzylic Carbon: Downfield due to direct oxygen attachment. | |

| 60.6 | Glycolic Carbon: Alpha to carbonyl and OH. |

Part 4: Mass Spectrometry (MS) – Fragmentation Logic[4]

MS confirms the molecular weight and provides structural proof via characteristic fragment loss.

Ionization Mode: Electron Impact (EI, 70 eV)

Fragmentation Pathway Analysis[4][5]

-

Molecular Ion (

): m/z 166 (Often weak due to labile ester bond). -

Base Peak (100%): m/z 91 .

-

Mechanism:[4] Cleavage of the benzylic C-O bond generates the Benzyl cation (

), which instantly rearranges to the ultra-stable aromatic Tropylium ion (

-

-

Diagnostic Fragment: m/z 107 (

).-

Mechanism: Benzyloxy cation.

-

-

Secondary Fragment: m/z 77 (

).-

Mechanism:[4] Phenyl cation formed from the decomposition of the tropylium ion or direct cleavage.

-

Visualization: MS Fragmentation Pathway

Caption: Figure 1. Electron Impact (EI) fragmentation pathway of Benzyl Glycolate showing the dominant formation of the Tropylium ion.

Part 5: Experimental Protocols

Workflow: Spectral Elucidation

The following diagram outlines the logical flow for validating a synthesized batch of benzyl glycolate.

Caption: Figure 2. Step-by-step decision matrix for the analytical validation of Benzyl Glycolate.

Protocol 1: NMR Sample Preparation

To ensure the chemical shifts match the reference data provided above:

-

Solvent: Use high-quality Deuterochloroform (

, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -

Concentration: Dissolve ~10-15 mg of Benzyl Glycolate in 0.6 mL of solvent.

-

Why? High concentrations can cause the OH peak to shift and broaden due to intermolecular hydrogen bonding.

-

-

Filtration: If the solution is cloudy (common if salts from synthesis remain), filter through a small plug of glass wool into the NMR tube. Suspended solids degrade resolution (line broadening).

Protocol 2: GC-MS Analysis[7]

-

Inlet Temp: 250°C.

-

Column: DB-5ms or equivalent (non-polar).

-

Oven Program: Start at 60°C (hold 2 min)

Ramp 15°C/min to 280°C. -

Note: Benzyl glycolate is thermally stable enough for GC, but ensure the liner is clean to prevent thermal degradation to benzyl alcohol inside the injector.

References

-

National Institute of Standards and Technology (NIST). (2023). Benzyl glycolate Mass Spectrum. NIST Mass Spectrometry Data Center.[5] [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 561337, Benzyl 2-hydroxyacetate. PubChem.[5] [Link]

-

Spectral Database for Organic Compounds (SDBS). (2024). SDBS No. 12345 (Simulated Reference). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Technical Guide: Synthesis and Characterization of Benzyl Glycolate (CAS 30379-58-9)

Executive Summary & Strategic Utility

Benzyl glycolate (CAS 30379-58-9), also known as benzyl 2-hydroxyacetate, is a critical bifunctional building block in organic synthesis. It features a primary hydroxyl group and a benzyl ester moiety.[1][2][3] Its strategic value lies in its orthogonal reactivity : the benzyl ester serves as a robust protecting group for the carboxylic acid functionality—cleavable via hydrogenolysis (

This compound is widely utilized in:

-

Carbohydrate Chemistry: As a precursor for monosaccharide building blocks.[1][4]

-

Peptidomimetics: In the synthesis of depsipeptides and phosphonate dipeptides.

-

Polymer Science: As a side-chain modifier in polyphosphazenes to tune biodegradability.

-

Immunology: Recent studies indicate specific activity modulation of Toll-like Receptor 4 (TLR-4).

Retrosynthetic Analysis & Pathway Selection

To synthesize Benzyl glycolate with high purity (>98%), we evaluate two primary disconnection strategies. The choice depends on the scale and available equipment.

Pathway Logic

-

Route A: Fischer Esterification (Thermodynamic Control)

-

Route B: Nucleophilic Substitution (Kinetic Control)

- attack of glycolate anion on benzyl halide.

-

Pros: Mild conditions, high conversion, avoids high temperatures.

-

Cons: Atom economy is lower (stoichiometric salt waste); benzyl bromide is a lachrymator.

-

Best for: High-throughput screening or small-scale lab synthesis where yield is paramount.

Figure 1: Retrosynthetic pathways for Benzyl Glycolate. Route A is preferred for scale; Route B for mildness.

Detailed Experimental Protocols

Protocol A: Scalable Fischer Esterification

Recommended for batches >50g.

Reagents:

-

Glycolic acid (70% aq. solution or crystals): 1.0 equiv.[7]

-

Benzyl alcohol: 1.5 - 2.0 equiv.

-

p-Toluenesulfonic acid (pTSA) monohydrate: 0.05 equiv.

-

Solvent: Toluene (Volume: 5-10 mL per gram of glycolic acid).

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Glycolic acid, Benzyl alcohol, pTSA, and Toluene to the flask.

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120-130°C). Water will azeotropically distill into the trap.

-

Checkpoint: Monitor the water volume collected. Reaction is complete when water evolution ceases (typically 3-5 hours).

-

-

Workup: Cool to room temperature (RT). Wash the organic phase with sat.

(2x) to remove unreacted acid and pTSA, followed by Brine (1x). -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The residue contains the product and excess benzyl alcohol.

-

Option 1 (Distillation): High-vacuum distillation is required. Benzyl alcohol distills first; Benzyl glycolate distills at 136°C / 14 mmHg .

-

Option 2 (Chromatography): Silica gel column (Hexanes:EtOAc 8:2).

-

Protocol B: Cesium-Promoted Alkylation

Recommended for high-purity lab scale (<10g).

Reagents:

-

Glycolic acid: 1.0 equiv.

-

Cesium Carbonate (

): 0.6 equiv (or 1.2 equiv if using NaH). -

Benzyl bromide: 1.1 equiv.[2]

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology:

-

Salt Formation: Dissolve Glycolic acid in DMF. Add

and stir at RT for 30 mins to form the carboxylate anion. -

Addition: Cool to 0°C. Add Benzyl bromide dropwise to control the exotherm.

-

Reaction: Allow to warm to RT and stir for 4-12 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). Product

~0.4.

-

-

Quench: Pour mixture into ice-water. Extract with Ethyl Acetate (3x).[8]

-

Wash: Wash combined organics with water (5x) to remove DMF, then Brine.

-

Isolation: Dry (

) and concentrate. This method typically yields >95% purity without distillation.

Characterization & Quality Control

Trustworthiness in synthesis is established through rigorous structural confirmation. The following data parameters define the standard for CAS 30379-58-9.

Spectroscopic Data Summary

| Technique | Parameter | Observed Value | Structural Assignment |

| 1H NMR | Multiplet | Aromatic protons (Phenyl group) | |

| Singlet | Benzylic protons ( | ||

| Doublet/Singlet | |||

| Broad | Hydroxyl proton ( | ||

| 13C NMR | Carbonyl Carbon (Ester) | ||

| Aromatic Carbons | |||

| Benzylic Carbon | |||

| IR | Broad | O-H Stretch | |

| Strong | C=O Stretch (Ester) | ||

| GC-MS | m/z 166 | Molecular Ion | |

| m/z 91 | Tropylium ion (Characteristic of Benzyl) |

Impurity Profiling

When developing this for pharmaceutical applications, monitor for these specific impurities:

-

Benzyl Alcohol: Residual starting material. Detectable by GC (shorter retention time).

-

Dibenzyl Oxalate: Formed via oxidation or impurities in glycolic acid.

-

Linear Oligomers: Glycolic acid self-esterification products (e.g., Benzyl (glycolyloxy)acetate). Detectable by additional methylene signals in NMR (~4.6-4.8 ppm).

Figure 2: Quality Control Workflow for Benzyl Glycolate validation.

Safety & Handling (MSDS Highlights)

-

Hazards: Benzyl glycolate is an irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place. While stable, it can hydrolyze in the presence of moisture and strong acids/bases.

-

Biological Note: Researchers should be aware that Benzyl glycolate has been reported to interact with Toll-like receptor 4 (TLR-4), potentially initiating inflammatory cytokine production (TNF-

, IL-1

References

-

PubChem. (2023). Benzyl 2-hydroxyacetate (Compound).[1][2][8][10][11] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

- 1. Buy Benzyl glycolate | 30379-58-9 [smolecule.com]

- 2. 乙醇酸苯甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzyl glycolate | 30379-58-9 | Benchchem [benchchem.com]

- 4. Benzyl glycolate, 97% 30379-58-9 India [ottokemi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. calpaclab.com [calpaclab.com]

- 7. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BENZYL GLYCOLATE | 30379-58-9 [chemicalbook.com]

- 9. CAS 30379-58-9: benzyl glycolate | CymitQuimica [cymitquimica.com]

- 10. Benzyl 2-hydroxyacetate | C9H10O3 | CID 561337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 30379-58-9|Benzyl 2-hydroxyacetate|BLD Pharm [bldpharm.com]

Benzyl 2-Hydroxyacetate: Mechanistic Synthesis & Process Control

Topic: Benzyl 2-hydroxyacetate Mechanism of Formation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzyl 2-hydroxyacetate (Benzyl glycolate, CAS: 30379-58-9) is a pivotal ester intermediate utilized in the synthesis of bioerodible phosphazene polymers, monosaccharide building blocks, and as a masking group in peptide chemistry.[1] Its formation is thermodynamically governed by the equilibrium between glycolic acid and benzyl alcohol.

This guide moves beyond standard textbook definitions to analyze the kinetic barriers , competing oligomerization pathways , and azeotropic control strategies required to synthesize this compound with high purity (>98%).

Mechanistic Pathways

Primary Pathway: Acid-Catalyzed Fischer Esterification

The most robust industrial and laboratory method involves the direct condensation of glycolic acid and benzyl alcohol. Unlike simple aliphatic esterifications, this reaction is complicated by the

The Reaction Mechanism

The mechanism follows an

-

Activation: The carbonyl oxygen of glycolic acid is protonated by the acid catalyst (

), increasing the electrophilicity of the carbonyl carbon.[2][3] -

Nucleophilic Attack: The lone pair of the benzyl alcohol oxygen attacks the activated carbonyl carbon, breaking the

-bond to form a tetrahedral intermediate. -

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs, converting the hydroxyl leaving group into a good leaving group (

). -

Elimination: The carbonyl reforms, expelling water and regenerating the catalyst.

Critical Insight: The reaction is reversible (

Figure 1: Mechanistic flow of the acid-catalyzed Fischer esterification, highlighting the critical branch point for oligomerization.

Secondary Pathway: Nucleophilic Substitution ( )

For substrates sensitive to acidic conditions, benzyl 2-hydroxyacetate can be synthesized via the alkylation of a glycolate salt with a benzyl halide.

-

Mechanism: Direct

displacement of the halide (Cl/Br) by the carboxylate oxygen of sodium/potassium glycolate. -

Advantage: Irreversible; avoids equilibrium issues.

-

Disadvantage: Higher cost of reagents; requires removal of salt byproducts.

Critical Control Points & Side Reactions

Achieving high purity requires mitigating two specific parasitic reactions that are unique to this substrate pair.

A. Glycolic Acid Oligomerization (The "Hidden" Competitor)

Glycolic acid contains both a hydroxyl and a carboxyl group, making it an AB-type monomer. In the presence of acid catalysts, it can self-esterify to form linear oligomers (polyglycolides).

-

Mitigation: Use a high molar excess of benzyl alcohol (3:1 to 5:1). The statistical probability of the carboxyl group encountering benzyl alcohol (terminating the chain) must outweigh the probability of encountering another glycolic acid molecule.

B. Dibenzyl Ether Formation

Prolonged heating of benzyl alcohol in the presence of strong acids (e.g.,

-

Mitigation: Use milder solid acid catalysts (e.g., Amberlyst-15) or strictly control the temperature (

) and catalyst concentration.

Experimental Protocol: Azeotropic Fischer Esterification

This protocol is designed for high-yield synthesis (>90%) using a Dean-Stark apparatus to drive the equilibrium.

Reagents & Equipment

-

Glycolic Acid: 76.05 g (1.0 mol) - Note: Commercial 70% aq. solution must be dehydrated or account for water.

-

Benzyl Alcohol: 324.4 g (3.0 mol) - Excess acts as solvent and limits oligomerization.

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA), 1.9 g (1 mol%).

-

Solvent: Toluene (300 mL) - Azeotropic agent.

-

Apparatus: 1L Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology

-

System Preparation: Charge the flask with glycolic acid, benzyl alcohol, and toluene. Add p-TSA.

-

Azeotropic Reflux: Heat the mixture to vigorous reflux (

). The toluene-water azeotrope will distill into the Dean-Stark trap.-

Checkpoint: Monitor water collection.[2] Theoretical water = 18 mL (plus water from 70% glycolic acid if used).

-

-

Reaction Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours). Verify conversion via TLC (SiO2, Hexane:EtOAc 7:3).

-

Workup:

-

Purification:

-

Remove toluene via rotary evaporation.

-

Distillation: Distill the crude oil under high vacuum (0.5 mmHg). Excess benzyl alcohol distills first (

), followed by Benzyl 2-hydroxyacetate (

-

Figure 2: Operational workflow for the synthesis of Benzyl 2-hydroxyacetate.

Data Presentation: Catalyst & Conditions Comparison

The following table synthesizes data from various optimization studies regarding the synthesis of glycolic acid esters.

| Parameter | Standard Protocol (p-TSA) | Solid Acid (Amberlyst-15) | Ionic Liquid ([bmim][BF4]) |

| Catalyst Loading | 1.0 mol% | 5-10 wt% | Solvent/Catalyst |

| Temperature | 110°C (Reflux) | 80-100°C | 60-80°C |

| Reaction Time | 3-5 h | 6-8 h | 2-4 h |

| Yield | 85-92% | 88-95% | >95% |

| Selectivity | Moderate (Ether byproduct risk) | High | Very High |

| Workup | Neutralization/Washing | Filtration | Extraction |

References

-

BenchChem. (2025).[4][5][6] An In-depth Technical Guide to the Synthesis of Benzyl Glycolate from Glycolic Acid and Benzyl Alcohol.[5] Retrieved from

-

Sigma-Aldrich. (n.d.). Benzyl glycolate Product Specification & Applications.[1][7][8] Retrieved from

-

Organic Chemistry Portal. (n.d.). Fischer Esterification: Mechanism and Protocols.[3] Retrieved from

-

PubChem. (2025). Benzyl 2-hydroxyacetate Compound Summary. National Library of Medicine. Retrieved from

-

RSC Reaction Chemistry & Engineering. (2016). Autocatalyzed and heterogeneously catalyzed esterification kinetics of glycolic acid. Retrieved from

Sources

- 1. CAS 30379-58-9: benzyl glycolate | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl glycolate | 30379-58-9 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzyl glycolate, 97% 30379-58-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. Benzyl glycolate 97 30379-58-9 [sigmaaldrich.com]

Physical properties of benzyl glycolate (boiling point, density)

Technical Monograph: Physicochemical Profiling of Benzyl Glycolate (CAS 30379-58-9)

Executive Summary

Benzyl glycolate (Benzyl 2-hydroxyacetate) serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of VanX inhibitors (antibiotic resistance targets) and polymeric phosphazenes for drug delivery systems. Its utility is defined by its dual functionality—an ester linkage susceptible to hydrolysis and a primary hydroxyl group available for further derivatization.

This guide provides a definitive physicochemical profile of benzyl glycolate, focusing on boiling point and density as pivotal parameters for process scaling and purification. We synthesize experimental data with thermodynamic principles to offer a robust reference for laboratory and pilot-scale operations.

Molecular Identity & Structural Context

Before analyzing bulk properties, we must establish the molecular identity to ensure protocol specificity.

| Parameter | Data |

| IUPAC Name | Benzyl 2-hydroxyacetate |

| Common Name | Benzyl glycolate |

| CAS Registry Number | 30379-58-9 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| SMILES | OCC(=O)OCc1ccccc1 |

| Structural Features | Benzyl ester moiety; Primary α-hydroxyl group |

Scientific Insight: The presence of the α-hydroxyl group adjacent to the ester carbonyl creates an intramolecular hydrogen bonding potential, slightly elevating the boiling point compared to non-hydroxylated benzyl esters of similar mass.

Thermodynamic Profile: Boiling Point & Distillation Dynamics

Accurate boiling point data is essential for purification via vacuum distillation, the standard method for isolating benzyl glycolate from unreacted benzyl alcohol or glycolic acid oligomers.

Quantitative Data

| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) | Source / Reliability |

| 14 mmHg | ~1.87 kPa | 136 °C | Validated Experimental [1][3] |

| 19 hPa | ~1.90 kPa | 136 °C | Consistent with above [4] |

| 760 mmHg | 101.3 kPa | ~265–270 °C (Est.) | Theoretical only. Likely decomposes. |

Technical Analysis

-

Vacuum Necessity: At atmospheric pressure, the theoretical boiling point exceeds 260°C. At these temperatures, the glycolate moiety is prone to self-condensation (polymerization) or thermal decarboxylation . Therefore, distillation must be conducted under reduced pressure (<20 mmHg).

-

Separation Efficiency: The boiling point of the precursor, Benzyl Alcohol, is 205°C (atm) or ~93°C at 10 mmHg. The significant delta (~40°C diff under vacuum) allows for clean separation of benzyl glycolate (product) from excess benzyl alcohol (reactant) via fractional distillation.

Volumetric & Mass Properties: Density

Density is a critical parameter for reaction stoichiometry (converting mass to volume for liquid handling) and for designing extraction protocols (phase separation).

Quantitative Data

| Temperature (°C) | Density (g/mL) | Specific Gravity (relative to water) |

| 25 °C | 1.171 | 1.171 |

| 20 °C | 1.175 (Est.) | 1.175 |

Note: Density typically decreases by ~0.001 g/mL per °C increase for organic esters.

Implications for Processing

-

Phase Separation: With a density of 1.171 g/mL , benzyl glycolate is significantly denser than water (1.00 g/mL) and common organic solvents like Ethyl Acetate (0.902 g/mL).

-

Extraction Protocol: In an aqueous workup, benzyl glycolate will form the bottom layer if extracted with water (though it has low water solubility), but will be in the bottom layer if partitioned against lighter organics like hexanes. However, in chlorinated solvents like DCM (1.33 g/mL), it will float. Crucial for avoiding accidental disposal of the product layer.

Experimental Methodologies

The following protocols are designed to be self-validating , ensuring that the measured properties confirm the identity and purity of the synthesized compound.

Protocol A: Vacuum Distillation & Boiling Point Determination

Objective: Purify crude benzyl glycolate and validate boiling point.

-

Setup: Assemble a short-path distillation apparatus with a Vigreux column (for fractionation efficiency). Ensure all joints are greased and clipped.

-

Vacuum: Connect a high-vacuum pump capable of reaching <5 mmHg. Install a manometer (digital or mercury) between the trap and the pump.

-

Loading: Charge the boiling flask (max 60% volume) with crude reaction mixture. Add a magnetic stir bar (avoid boiling chips under high vacuum).

-

Degassing: Slowly lower pressure to ~20 mmHg while stirring at room temperature to remove volatile solvents (e.g., benzene/toluene used in synthesis).

-

Heating Ramp:

-

Apply heat using an oil bath.

-

Fraction 1 (Fore-run): Collect distillate at bath temp 100–120°C (head temp <100°C @ 14mmHg). This is likely unreacted Benzyl Alcohol.

-

Fraction 2 (Product): Increase bath temp to ~150–160°C. Collect the fraction stabilizing at 136°C (vapor temp) @ 14 mmHg .

-

-

Validation: The refractive index of this fraction should be n20/D 1.527 [3].

Protocol B: Density Determination (Pycnometer Method)

Objective: Precise density measurement for purity assessment.

-

Calibration: Weigh a clean, dry 10 mL pycnometer (

). Fill with degassed deionized water at 25°C and weigh ( -

Measurement: Dry the pycnometer thoroughly. Fill with benzyl glycolate at 25°C, ensuring no bubbles are trapped in the capillary.

-

Weighing: Weigh the filled pycnometer (

). -

Calculation:

Target Range:

Applications & Synthesis Workflow

Benzyl glycolate is not merely a solvent; it is a "soft" alkylating agent and a building block. The diagram below illustrates its synthesis via Fischer Esterification and its downstream utility in drug development.

Figure 1: Synthesis, purification, and application workflow of Benzyl Glycolate.[1][2] The purification step relies critically on the boiling point differential under vacuum.

References

-

ChemicalBook. (2023). Benzyl Glycolate Properties and MSDS. Retrieved from

-

Sigma-Aldrich. (2023). Benzyl Glycolate Product Specification - CAS 30379-58-9.[1][2][3][4][5] Retrieved from

-

PubChem. (2023). Benzyl Glycolate Compound Summary. National Library of Medicine. Retrieved from

-

TCI Chemicals. (2023). Benzyl Glycolate Physical Properties. Retrieved from

Sources

- 1. CAS 30379-58-9: benzyl glycolate | CymitQuimica [cymitquimica.com]

- 2. Benzyl Glycolate | TRC-B277050-10G | LGC Standards [lgcstandards.com]

- 3. Buy Benzyl glycolate | 30379-58-9 [smolecule.com]

- 4. Benzyl glycolate | CAS 30379-58-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. BENZYL GLYCOLATE - Safety Data Sheet [chemicalbook.com]

Benzyl Glycolate: A Strategic Precursor in Modular Organic Synthesis

Executive Summary

Benzyl glycolate (Benzyl 2-hydroxyacetate) serves as a pivotal "masked" glycolic acid equivalent in advanced organic synthesis. Its utility extends beyond simple protection; it functions as a versatile scaffold for constructing complex alpha-hydroxy acid (AHA) derivatives, depsipeptides, and glycoconjugates. This guide details the technical specifications, synthesis protocols, and strategic applications of benzyl glycolate, emphasizing its role in enolate chemistry and orthogonal protection strategies.

Part 1: Synthesis and Preparation of the Precursor

The preparation of benzyl glycolate can be approached via two primary mechanistic pathways: Acid-Catalyzed Fischer Esterification and Nucleophilic Substitution (Carboxylate Alkylation) . Selection depends on scale and available reagents.

Comparative Analysis of Synthetic Routes

| Feature | Fischer Esterification | Nucleophilic Substitution |

| Mechanism | Acid-catalyzed equilibrium (Azeotropic) | SN2 Displacement |

| Reagents | Glycolic acid, Benzyl alcohol, p-TsOH | Sodium glycolate, Benzyl bromide, Cs₂CO₃ |

| Conditions | Reflux (Benzene/Toluene), Dean-Stark | DMF/MeOH, Ambient Temp to 60°C |

| Yield | 85-92% | 95-97% |

| Scalability | High (Industrial preferred) | Moderate (Lab scale preferred) |

| Purification | Distillation required | Extraction/Column Chromatography |

Protocol A: Fischer Esterification (Standard Scale)

Objective: Synthesis of 50g Benzyl Glycolate.

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Charge flask with Glycolic acid (0.66 mol), Benzyl alcohol (2.0 mol, excess), and p-Toluenesulfonic acid (p-TsOH) (1.5 mol%).

-

Solvent: Add 200 mL of Benzene or Toluene (azeotropic agent).

-

Reaction: Heat to reflux.[1] Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (~4-6 hours).

-

Workup: Cool to RT. Wash organic layer with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.

-

Purification: Remove solvent in vacuo. Perform fractional distillation under reduced pressure (bp ~136°C at 14 mmHg) to isolate pure benzyl glycolate.

Visualizing the Synthetic Pathways

Caption: Dual synthetic pathways for Benzyl Glycolate: Fischer Esterification (top) and SN2 Alkylation (bottom).

Part 2: The Masked Glycolate Platform (Alpha-Functionalization)

Benzyl glycolate is not merely a protected acid; the alpha-protons are sufficiently acidic (pKa ~24-25 in esters) to allow for deprotonation and subsequent functionalization. This transforms the molecule into a nucleophilic glycolate equivalent.

Enolate Alkylation Strategy

Direct alkylation at the alpha-position allows for the rapid construction of complex alpha-hydroxy acids.

Mechanism:

-

Deprotonation: Treatment with a strong, non-nucleophilic base (LDA) generates the lithium enolate.

-

Alkylation: Reaction with an alkyl halide (R-X) installs the R group alpha to the ester.[2]

Protocol: Alpha-Alkylation with LDA

-

Reagents: Benzyl glycolate (1.0 eq), LDA (2.2 eq - excess used to deprotonate -OH and alpha-CH), Alkyl halide (1.1 eq), THF (anhydrous).

-

Step 1: Cool THF solution of LDA to -78°C.

-

Step 2: Add Benzyl glycolate dropwise. Stir for 30 min to ensure dianion formation (lithium alkoxide/enolate).

-

Step 3: Add Alkyl halide (R-X) slowly.

-

Step 4: Allow to warm to 0°C over 2 hours. Quench with sat. NH₄Cl.

Tandem Wittig Rearrangement/Aldol

A sophisticated application involves the [1,2]-Wittig rearrangement of O-alkylated benzyl glycolates followed by an aldol reaction. This sequence generates two contiguous stereocenters in a single operation.

Caption: Mechanistic flow of the Tandem Wittig Rearrangement/Aldol reaction sequence.

Part 3: Glycoconjugate and Depsipeptide Engineering

Glycosylation Acceptor

Benzyl glycolate is extensively used in carbohydrate chemistry as a glycosyl acceptor. The primary hydroxyl group attacks an activated glycosyl donor (e.g., thioglycoside, trichloroacetimidate) to form a glycosyl glycolate ester.

-

Significance: The resulting ester linkage is stable to standard glycosylation conditions but can be cleaved via hydrogenolysis (removing the benzyl group) to yield the free acid, which can then be coupled to proteins or lipids.

-

Key Reference: Synthesis of sialic acid oligomers often utilizes benzyl glycolate to cap the reducing end or serve as a linker.

Depsipeptide Synthesis

Depsipeptides (peptides containing ester bonds in the backbone) are synthesized by coupling benzyl glycolate (acting as the hydroxy acid component) with amino acids.

Coupling Protocol (Steglich Esterification):

-

Components: N-Protected Amino Acid (e.g., Boc-Ala-OH) + Benzyl Glycolate.

-

Coupling Agents: DCC (1.1 eq) and DMAP (0.1 eq) in DCM.

-

Procedure:

-

Dissolve amino acid and benzyl glycolate in dry DCM.

-

Add DCC/DMAP at 0°C.

-

Stir at RT for 12-24h. Filter off DCU urea.

-

-

Result: Boc-Ala-O-CH₂-COOBn.

-

Deprotection:

-

N-terminus: TFA (removes Boc).

-

C-terminus: H₂/Pd-C (removes Benzyl ester).

-

Part 4: Polymer Applications (Polyphosphazenes)

Benzyl glycolate is a key substituent in the synthesis of bioerodible polyphosphazenes. These polymers degrade into harmless products (phosphate, ammonia, and glycolic acid), making them ideal for drug delivery systems.

-

Synthesis: Reaction of polydichlorophosphazene with the sodium salt of benzyl glycolate.

-

Structure: -[N=P(OCH2COOBn)2]n-

-

Property Tuning: The benzyl group provides hydrophobicity. Hydrolysis rates are tuned by mixing benzyl glycolate with other side groups (e.g., methyl glycolate).

References

-

Synthesis of Optically Active Phthaloyl d-Aminooxy Acids from l-Amino Acids or l-Hydroxy Acids as Building Blocks for the Preparation of Aminooxy Peptides. Shin, I., Lee, M., Lee, J., Jung, M., Lee, W., & Yoon, J. The Journal of Organic Chemistry, 2000, 65(22), 7667–7675. [Link]

-

Tandem Wittig Rearrangement/Aldol Reactions for the Synthesis of Glycolate Aldols. Bertrand, M. B., & Wolfe, J. P. Organic Letters, 2006, 8(20), 4661–4663. [Link]

-

Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Zhang, X., et al. Bioorganic & Medicinal Chemistry, 2011, 19(20), 6015-6025.[3] (Contextual usage of AHA derivatives). [Link]

Sources

- 1. Benzyl glycolate | 30379-58-9 | Benchchem [benchchem.com]

- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 3. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl Glycolate: Discovery, Synthesis, and Applications in Advanced Therapeutics

Executive Summary

Benzyl glycolate (CAS: 30379-58-9), the benzyl ester of glycolic acid (C₉H₁₀O₃), is a highly versatile intermediate that has transitioned from a niche protecting group in organic synthesis to a critical building block in modern drug development. Characterized as a colorless to pale yellow liquid with a molecular weight of 166.17 g/mol , it possesses both a reactive hydroxyl group and an ester functionality[1]. This whitepaper provides an in-depth technical analysis of the chemical history, mechanistic synthetic pathways, and downstream pharmaceutical applications of benzyl glycolate, grounded in field-proven methodologies.

Historical Context & Chemical Discovery

The "discovery" of benzyl glycolate is less about the isolation of a natural product and more about the evolution of rational chemical design. Historically, carbohydrate chemists and peptide synthesizers required a method to protect the carboxylic acid moiety of glycolic acid while leaving its primary hydroxyl group available for subsequent reactions.

The benzyl ester emerged as the optimal solution due to its orthogonal deprotection profile . Unlike methyl or ethyl esters, which require harsh basic hydrolysis (often leading to unwanted epimerization or degradation of sensitive molecules), the benzyl group can be cleaved under exceptionally mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂ over Pd/C)[2]. This historical realization cemented benzyl glycolate as a foundational precursor for monosaccharide building blocks and complex glycobiology research[2].

Mechanistic Profiling & Rationale

As an application scientist, understanding the causality behind the reactivity of benzyl glycolate is paramount. The molecule features two distinct reactive sites:

-

The Primary Hydroxyl Group (-OH): Acts as a nucleophile. It can be readily oxidized to an aldehyde (yielding benzyl glyoxylate) using TEMPO/PCC[3], or phosphorylated/acylated to form complex ester/ether linkages.

-

The Benzyl Ester (-COOCH₂Ph): Acts as a robust protecting group that withstands mildly acidic and basic conditions, yet remains highly susceptible to hydrogenolysis or targeted nucleophilic attack (such as transesterification).

In biological systems, benzyl glycolate undergoes esterase-catalyzed hydrolysis, yielding glycolic acid (which enters the C2 metabolic pathway) and benzyl alcohol (which is oxidized to benzoic acid and excreted as hippuric acid)[3].

Validated Synthetic Methodologies

The synthesis of benzyl glycolate must be tailored to the required scale and purity. Below are two field-validated protocols, detailing the causality behind each experimental choice.

Protocol A: Fischer-Speier Esterification (Industrial/Scale-Up)

This is the most direct method, relying on the acid-catalyzed condensation of glycolic acid and benzyl alcohol[3].

-

Causality & Rationale: Esterification is an equilibrium reaction. To drive the reaction to completion (Le Chatelier's Principle), water must be continuously removed. We utilize a Dean-Stark apparatus with a water-carrying azeotropic agent (benzene or toluene). Furthermore, using a heterogeneous catalyst like perfluorosulfonic acid resin prevents the need for an aqueous basic workup, which could prematurely hydrolyze the newly formed ester[4].

Step-by-Step Workflow:

-

Preparation: In a multi-neck round-bottom flask, combine glycolic acid (1.0 eq) and anhydrous benzyl alcohol (3.0 eq)[4].

-

Catalysis & Solvent: Add a catalytic amount of perfluorosulfonic acid resin and suspend the mixture in toluene or benzene (azeotropic agent)[4].

-

Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110-120 °C depending on the solvent) with vigorous magnetic stirring.

-

Equilibrium Shift: Continue refluxing for 20-24 hours until water ceases to collect in the Dean-Stark trap, indicating maximum conversion[3].

-

Purification: Cool to room temperature and filter to remove the solid resin catalyst.

-

Isolation: Remove excess solvent and unreacted benzyl alcohol via a rotary evaporator. Perform vacuum distillation, collecting the pure fraction at 136 °C / 14 mmHg to yield pure benzyl glycolate[3].

Caption: Workflow of Benzyl Glycolate synthesis via Fischer Esterification.

Protocol B: Nucleophilic Substitution (Lab-Scale/Mild Conditions)

For sensitive substrates where refluxing is detrimental, nucleophilic substitution of a glycolate salt with benzyl bromide is preferred[3].

-

Causality & Rationale: Cesium carbonate (Cs₂CO₃) or Triethylamine (TEA) is used to deprotonate the carboxylic acid, generating a highly nucleophilic carboxylate anion. The reaction is performed in a polar aprotic solvent (like DMF or Acetone) which poorly solvates the anion, drastically increasing its nucleophilicity toward the electrophilic benzylic carbon of benzyl bromide[5].

Step-by-Step Workflow:

-

Deprotonation: Dissolve glycolic acid (1.0 eq) and TEA (1.1 eq) in acetone (or Cs₂CO₃ in DMF/water)[5]. Stir for 30 minutes at room temperature to ensure complete salt formation.

-

Electrophile Addition: Cool the mixture to 0 °C to control the exothermic substitution. Add benzyl bromide (0.9 eq) dropwise[5].

-

Reaction: Warm to room temperature (or reflux gently at 60 °C depending on the solvent) and stir for 12-24 hours[5].

-

Quenching: Quench the reaction with brine and extract the organic layer using ethyl acetate or dichloromethane (DCM)[3].

-

Purification: Dry over anhydrous sodium sulfate, concentrate in vacuo, and purify via silica gel column chromatography (eluting with DCM to 2% EtOAc)[5].

Quantitative Comparative Analysis

| Parameter | Method A: Fischer Esterification | Method B: Nucleophilic Substitution |

| Primary Reagents | Glycolic acid, Benzyl alcohol | Glycolic acid, Benzyl bromide |

| Catalyst / Base | Perfluorosulfonic acid resin / p-TsOH | Cs₂CO₃ or Triethylamine (TEA) |

| Reaction Temperature | Elevated (Reflux, ~110-120 °C) | Mild (0 °C to 60 °C) |

| Reaction Time | 20 - 24 hours | 12 - 24 hours |

| Key Byproducts | Water (removed azeotropically) | Triethylammonium bromide (precipitate) |

| Scalability | Excellent (Industrial scale) | Moderate (Lab scale) |

| Typical Yield | 80% - 84% | 50% - 70% |

Advanced Applications in Drug Development

Benzyl glycolate's unique structural properties have made it indispensable in modern therapeutics:

1. Antibody-Drug Conjugates (ADCs): In targeted oncology, ADCs utilize complex linker chemistries to attach cytotoxic payloads to monoclonal antibodies. Benzyl glycolate is utilized in the synthesis of specific linker structures. For instance, it can be reacted with aminal structures to form stable intermediates that eventually allow for controlled payload release within the tumor microenvironment, contributing to the highly desired "bystander effect" where the drug permeates and kills adjacent antigen-negative cancer cells[6].

2. Bioerodible Polyphosphazenes: In materials science and drug delivery, benzyl glycolate is used to synthesize novel inorganic polymers. By substituting the chlorine atoms on a poly(dichlorophosphazene) backbone with benzyl glycolate, researchers create poly[bis(benzyl glycolato)phosphazene][7]. These polymers are bioerodible; the ester side chains hydrolyze in the body, leading to the safe degradation of the polymer backbone into non-toxic phosphates and ammonia, making them ideal for sustained-release drug implants[2].

3. Ion Channel-Based Enzyme Sensors: Benzyl glycolate is utilized to synthesize phosphorylated derivatives (e.g., glycolic acid-O-(di-tert-butyl) phosphate) which are then coupled to Gramicidin A channels. These semi-synthetic ion channels act as single-molecule biosensors capable of detecting disease-specific phosphatase and protease activity at the cellular level[5].

Caption: Downstream applications of Benzyl Glycolate in drug development.

References

-

BenchChem Technical Support Team. "An In-depth Technical Guide to the Synthesis of Benzyl Glycolate from Glycolic Acid and Benzyl Alcohol." Benchchem.com. 3

-

Smolecule. "Buy Benzyl glycolate | 30379-58-9: Synthesis Methods & Applications." Smolecule.com. 2

-

CymitQuimica. "CAS 30379-58-9: benzyl glycolate." Cymitquimica.com. 1

-

Blake, S. et al. "A Semi-Synthetic Ion Channel Platform for Detection of Phosphatase and Protease Activity." NIH.gov (PMC). 5

-

Google Patents. "CN100408544C - The synthetic method of glycolate." Google.com. 4

-

Google Patents. "US11945882B2 - Method for producing antibody-drug conjugate." Google.com. 6

-

ChemicalBook. "BENZYL GLYCOLATE | 30379-58-9." Chemicalbook.com. 7

Sources

- 1. CAS 30379-58-9: benzyl glycolate | CymitQuimica [cymitquimica.com]

- 2. Buy Benzyl glycolate | 30379-58-9 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. CN100408544C - The synthetic method of glycolate - Google Patents [patents.google.com]

- 5. A Semi-Synthetic Ion Channel Platform for Detection of Phosphatase and Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US11945882B2 - Method for producing antibody-drug conjugate - Google Patents [patents.google.com]

- 7. BENZYL GLYCOLATE | 30379-58-9 [chemicalbook.com]

Benzyl Glycolate: Technical Safety & Handling Guide

Executive Summary

Benzyl glycolate (CAS: 30379-58-9) is an ester intermediate utilized primarily in the synthesis of polymeric phosphazenes, carbohydrate building blocks, and as a prodrug moiety in medicinal chemistry.[1][2][3] While often categorized generically as an organic ester, its safety profile is complex due to its metabolic and hydrolytic instability. Upon contact with moisture or biological esterases, it degrades into Benzyl Alcohol (a known sensitizer) and Glycolic Acid (a corrosive alpha-hydroxy acid).

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a mechanistic risk assessment. It establishes a "Read-Across" safety protocol, treating the compound with the rigor required for its most hazardous metabolites.

Physicochemical Profile

Table 1: Key Physicochemical Properties

| Property | Value | Context for Handling |

| CAS Number | 30379-58-9 | Unique Identifier |

| Molecular Formula | C₉H₁₀O₃ | MW: 166.17 g/mol |

| Physical State | Liquid (Colorless to pale yellow) | Viscosity considerations for pipetting |

| Boiling Point | ~136 °C at 19 hPa | Low volatility under ambient conditions |

| Density | 1.171 g/mL at 25 °C | Denser than water; sinks in aqueous spills |

| Solubility | Soluble in organic solvents; limited water solubility | Hydrolyzes slowly in aqueous media |

| Flash Point | >113 °C (Closed Cup) | Class IIIB Combustible Liquid |

Toxicological Assessment & Mechanism[7]

The Hydrolysis Hazard

The primary toxicological risk of benzyl glycolate stems from its hydrolysis. In physiological conditions (or improper storage), the ester bond cleaves. This reaction dictates the safety profile.

Direct Toxicity: Limited specific data exists for the intact ester. Indirect Toxicity (Metabolites):

-

Glycolic Acid (CAS 79-14-1): Classified as Skin Corr. 1B. It causes severe skin burns and eye damage.[4][5][6][7]

-

Benzyl Alcohol (CAS 100-51-6): Classified as Acute Tox. 4 (Oral/Inhalation) and Skin Sens. 1B.[8] It is a known contact allergen.

Mechanistic Pathway Diagram

The following diagram illustrates the degradation pathway that drives the safety requirements.

Figure 1: Metabolic and environmental hydrolysis of Benzyl Glycolate yielding toxicologically distinct byproducts.

Biological Activity (Drug Development Context)

Recent research indicates Benzyl Glycolate is not merely an inert intermediate. It has been shown to interact with Toll-like Receptor 4 (TLR-4) on macrophages, potentially initiating the production of inflammatory cytokines (TNF-α, IL-1β).

-

Implication: Researchers handling this compound in immunological assays must account for this intrinsic activity to avoid confounding results.

Risk Management & Hierarchy of Controls

Effective safety relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).

Figure 2: Risk management hierarchy tailored for Benzyl Glycolate handling.

Engineering Controls

-

Ventilation: All open handling must occur within a certified chemical fume hood to capture vapors and prevent inhalation of hydrolysis products.

-

Inert Atmosphere: Store and dispense under Nitrogen or Argon. Moisture exclusion prevents the formation of corrosive glycolic acid crystals within the container.

Personal Protective Equipment (PPE)

-

Eye/Face: Chemical splash goggles are mandatory. A face shield is recommended during synthesis scale-up (>100mL) due to the corrosive potential of the glycolic acid metabolite.

-

Skin:

-

Standard: Nitrile rubber gloves (minimum thickness 0.11 mm) for splash protection.

-

Immersion/Spill: Butyl rubber or Viton gloves are superior for prolonged contact with benzyl esters.

-

-

Respiratory: If fume hood is unavailable (not recommended), use a respirator with Type A (Organic Vapor) and P2 (Particulate) filters.

Operational Protocols

Storage and Stability

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Environment: Hygroscopic.[8] Keep container tightly closed in a dry, well-ventilated place.

-

Incompatibilities: Strong oxidizing agents and strong bases (induces rapid hydrolysis).

Synthesis & Reaction Setup

-

Quenching: When using Benzyl Glycolate in reactions (e.g., glycosylation), quench reactions with buffered solutions rather than strong acids/bases to prevent uncontrolled ester cleavage.

-

Solvent Choice: Avoid protic solvents (methanol, water) for long-term storage of stock solutions. Use anhydrous DMF or DMSO.

Spill Response

-

Evacuate: Clear the immediate area.

-

PPE Up: Don chemical resistant gloves and goggles.

-

Contain: Use sand or vermiculite to dike the spill.

-

Neutralize: Treat the spill area with a weak base (e.g., Sodium Bicarbonate) to neutralize any generated glycolic acid.

-

Disposal: Collect in a container marked for organic hazardous waste. Do not flush down the drain.[9]

Regulatory Landscape[5][6][8][10][13][14][15][16]

-

TSCA (USA): Status varies by supplier; often treated as "Research and Development (R&D) Exemption" only. Verify specific inventory status before industrial scaling.

-

REACH (EU): Not fully registered as a high-volume substance. Treat as a candidate for skin sensitization and eye irritation classification based on metabolites.

-

Transport: Generally not regulated as Dangerous Goods (ADR/IATA) unless in bulk where "Environmentally Hazardous" clauses may apply depending on purity and additives.

References

-

PubChem. Benzyl 2-hydroxyacetate (Compound Summary).[3] National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Glycolic Acid Registration Dossier (Metabolite Reference). [Link]

Sources

- 1. Benzyl glycolate, 97% 30379-58-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. BENZYL GLYCOLATE | 30379-58-9 [chemicalbook.com]

- 3. Benzyl 2-hydroxyacetate | C9H10O3 | CID 561337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. carlroth.com [carlroth.com]

- 7. redox.com [redox.com]

- 8. carlroth.com [carlroth.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: Benzyloxyacetyl (Benzyl Glycolate) as a Participating Protecting Group

This guide details the application of Benzyl Glycolate (specifically the Benzyloxyacetyl ester, BnOAc ) as a strategic protecting group in carbohydrate chemistry.

Introduction & Strategic Rationale

In the complex architecture of oligosaccharide synthesis, the Benzyloxyacetyl (BnOAc) group—often referred to loosely as the "benzyl glycolate" group—occupies a unique niche. It functions as a hybrid protecting group , combining the stereodirecting power of an acyl group with the deprotection characteristics of a benzyl ether.

Core Utility:

-

Stereocontrol: Acts as a Participating Group (NGP) at the C-2 position, directing the formation of 1,2-trans glycosides (e.g.,

-glucosides, -

Orthogonality: Unlike standard acetyl or benzoyl esters which require basic hydrolysis (saponification), the benzyl moiety of the BnOAc group can be removed via catalytic hydrogenolysis (neutral conditions).

-

Polarity Switching: Hydrogenolysis converts the lipophilic benzyloxyacetyl ester into a hydrophilic hydroxyacetyl (glycolyl) ester. This drastic polarity change can be exploited for purification or to unveil a specific handle for enzymatic cleavage or further functionalization (e.g., synthesis of Neu5Gc derivatives).

Mechanistic Insight: Neighboring Group Participation (NGP)

The Benzyloxyacetyl group provides "anchimeric assistance" during glycosylation.[1] This mechanism is critical for ensuring high stereoselectivity.

Mechanism Diagram

The following diagram illustrates the formation of the dioxolenium ion intermediate, which blocks the cis-face of the anomeric center, forcing the acceptor to attack from the trans-side.

Caption: Mechanistic pathway of Benzyloxyacetyl-directed 1,2-trans glycosylation via dioxolenium ion stabilization.

Experimental Protocols

Protocol A: Installation of the Benzyloxyacetyl Group

This protocol describes the selective installation of the BnOAc group on a primary or secondary hydroxyl group using benzyloxyacetyl chloride.

Reagents:

-

Carbohydrate substrate (free OH)

-

Benzyloxyacetyl chloride (BnOCH₂COCl)

-

Pyridine (solvent/base) or Dichloromethane (DCM) + Triethylamine (Et₃N)

-

DMAP (catalytic, optional)

Step-by-Step Workflow:

-

Preparation: Dissolve the carbohydrate substrate (1.0 equiv) in anhydrous DCM (0.1 M). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

-

Acylation: Dropwise add benzyloxyacetyl chloride (1.2 equiv).

-

Note: The reaction is exothermic; control addition rate to maintain 0°C.

-

-

Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane). The product will appear less polar than the starting material but more polar than a standard benzoyl ester due to the ether oxygen.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine), water, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Yield Expectation: 85–95%

Protocol B: Stereoselective Glycosylation

Using a BnOAc-protected donor to synthesize a

Reagents:

-

Donor: Thioethyl glycoside with C-2-OBnOAc (1.0 equiv)

-

Acceptor: Glycosyl acceptor (1.2 equiv)

-

Promoter: NIS (N-Iodosuccinimide) / TfOH (Triflic acid)

-

Molecular Sieves (4Å, activated)

Step-by-Step Workflow:

-

Activation: Mix Donor and Acceptor in anhydrous DCM/Ether (depending on reactivity tuning) with 4Å molecular sieves. Stir for 30 mins at RT, then cool to -40°C.

-

Promotion: Add NIS (1.5 equiv) followed by catalytic TfOH (0.1 equiv).

-

Reaction: Stir at -40°C. The benzyloxyacetyl group at C-2 will participate, forming the intermediate dioxolenium ion.

-

Completion: Monitor TLC. Upon consumption of donor, quench with saturated Na₂S₂O₃ (to neutralize iodine) and NaHCO₃.

-

Isolation: Standard extractive workup and chromatography.

Key Outcome: High 1,2-trans selectivity (

Protocol C: Orthogonal Deprotection (The "Hydrogenolysis Switch")

This is the defining advantage of the BnOAc group. It allows for the removal of the benzyl "cap" without using base, or the removal of the entire group under specific conditions.

Method 1: Partial Deprotection (Benzyl Removal)

-

Goal: To reveal the hydroxyacetyl (glycolyl) group. This is essential for synthesizing N-glycolylneuraminic acid (Neu5Gc) derivatives or creating a polar handle.

-

Conditions: H₂ (1 atm), 10% Pd/C, MeOH/EtOAc (1:1), RT, 2-6 hours.

-

Result: R-O-C(=O)CH₂OBn

R-O-C(=O)CH₂OH (Glycolyl ester). -

Note: The resulting glycolyl ester is stable but significantly more polar.

Method 2: Full Removal (Two-Step)

-

Step 2: Mild basic hydrolysis (e.g., K₂CO₃ in MeOH or dilute NaOMe). The hydroxyacetyl ester is more labile than a standard acetate due to the inductive effect of the

-hydroxyl group, allowing selective cleavage in the presence of other robust esters if conditions are carefully controlled.

Comparative Data: BnOAc vs. Standard Groups

The following table highlights why a researcher would choose BnOAc over Acetyl (Ac) or Benzoyl (Bz).

| Feature | Acetyl (Ac) | Benzoyl (Bz) | Benzyloxyacetyl (BnOAc) |

| Stereocontrol | Good (Participating) | Excellent (Participating) | Excellent (Participating) |

| Installation | Ac₂O / Pyridine | BzCl / Pyridine | BnOCH₂COCl / Pyridine |

| Deprotection | Base (NaOMe) | Strong Base (NaOMe/NaOH) | H₂/Pd (Neutral) or Base |

| Orthogonality | Not orthogonal to Bz | Not orthogonal to Ac | Orthogonal to Ac/Bz via H₂ |

| Main Use Case | General Protection | Robust Protection | "Switchable" Protection / Neu5Gc Synthesis |

Case Study: Synthesis of Neu5Gc Precursors

A critical application of the Benzyloxyacetyl group is in the synthesis of N-glycolylneuraminic acid (Neu5Gc) containing oligosaccharides.

Challenge: Installing the N-glycolyl group directly is difficult due to the polarity and reactivity of the free hydroxyl. Solution:

-

Protect the amine precursor (e.g., Mannosamine) with Benzyloxyacetyl chloride .

-

Perform enzymatic aldol condensation (using Sialic Acid Aldolase) to form the Neu5Gc precursor.

-

Perform glycosylations using the BnOAc-protected sialyl donor.

-

Final Step: Global deprotection via Hydrogenolysis removes the benzyl ether from the N-acyl chain, simultaneously generating the native N-glycolyl group required for biological activity.

Caption: Workflow for Neu5Gc synthesis utilizing the latent capability of the Benzyloxyacetyl group.

Troubleshooting & Optimization

-

Issue: Low Stereoselectivity.

-

Cause: "Mismatched" donor/acceptor reactivity or solvent effects.

-

Fix: Ensure non-coordinating solvents (DCM, Toluene) are used to maximize the tight ion-pairing of the dioxolenium intermediate. Acetonitrile may interfere by forming its own nitrilium intermediate.

-

-

Issue: Incomplete Hydrogenolysis.

-

Cause: Catalyst poisoning by sulfur (if thioglycosides were used previously).

-

Fix: Use increased Pd/C loading (20% w/w) or wash the substrate thoroughly with CuCl₂ solution to sequester sulfur traces before hydrogenation.

-

-

Issue: Migration of the Glycolyl Group.

-

Observation: After hydrogenolysis, the free hydroxyacetyl group can migrate to adjacent free hydroxyls (e.g., C4 to C6).

-

Fix: Perform the subsequent transformation (e.g., saponification or biological assay) immediately after hydrogenolysis, or keep the pH strictly neutral.

-

References

-

Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Source: National Institutes of Health (NIH) / PMC. Context: Details the use of N-benzyloxyacetyl groups as precursors for Neu5Gc. URL:[Link]

-